REACTION_CXSMILES
|
[C:1]([C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:12])[CH2:7][CH2:6]2)#[N:2]>CCCCCC>[OH:12][CH:8]1[C:9]2[C:5](=[CH:4][C:3]([C:1]#[N:2])=[CH:11][CH:10]=2)[CH2:6][CH2:7]1
|
Name
|
|
Quantity
|
1.93 g
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C=C2CCC(C2=CC1)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The operation is carried out as in preparation 10
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Type
|
FILTRATION
|
Details
|
After filtering
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Type
|
CUSTOM
|
Details
|
the filtrate is dried at 45° C. under reduced pressure
|
Type
|
CUSTOM
|
Details
|
1.92 g is obtained
|
Name
|
|
Type
|
|
Smiles
|
OC1CCC2=CC(=CC=C12)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |